

Strategic Sourcing & Synthesis Guide: Tert-Butyl 4-amino-3-methoxybenzoate

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Compound of Interest

Compound Name: *Tert-butyl 4-amino-3-methoxybenzoate*

CAS No.: 123330-92-7

Cat. No.: B039213

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Executive Summary

Tert-butyl 4-amino-3-methoxybenzoate (CAS: 123330-92-7) is a specialized pharmacophore building block, critical for the synthesis of kinase inhibitors and GPCR ligands where orthogonal protection of the carboxylate is required. Unlike its methyl ester counterpart, this compound is not a high-volume commodity.

While commercial stock exists, it is frequently subject to "Make-to-Order" lead times (4–6 weeks). For drug development workflows requiring immediate gram-to-kilogram quantities, sourcing the precursor acid (CAS: 2486-69-3) and performing a direct esterification is the most time-efficient and cost-effective strategy.

This guide details the commercial landscape, a self-validating synthesis protocol for the free amine ester, and critical quality control parameters.

Part 1: Chemical Profile & Strategic Utility

The Orthogonal Protection Strategy

The tert-butyl ester serves a specific strategic function in medicinal chemistry: it is acid-labile but base-stable. This allows researchers to:

- Perform saponification or nucleophilic attacks on other esters in the molecule without affecting the benzoate.
- Remove the protecting group under mild acidic conditions (TFA/DCM) at a late stage, liberating the benzoic acid moiety for final elaboration.

Property	Specification
Chemical Name	tert-Butyl 4-amino-3-methoxybenzoate
CAS Number	123330-92-7
Molecular Formula	C ₁₂ H ₁₇ NO ₃
Molecular Weight	223.27 g/mol
Key Precursor	4-Amino-3-methoxybenzoic acid (CAS: 2486-69-3)
Solubility	Soluble in DCM, EtOAc, MeOH; Low solubility in water.[1]

The Isomer Trap (Critical Warning)

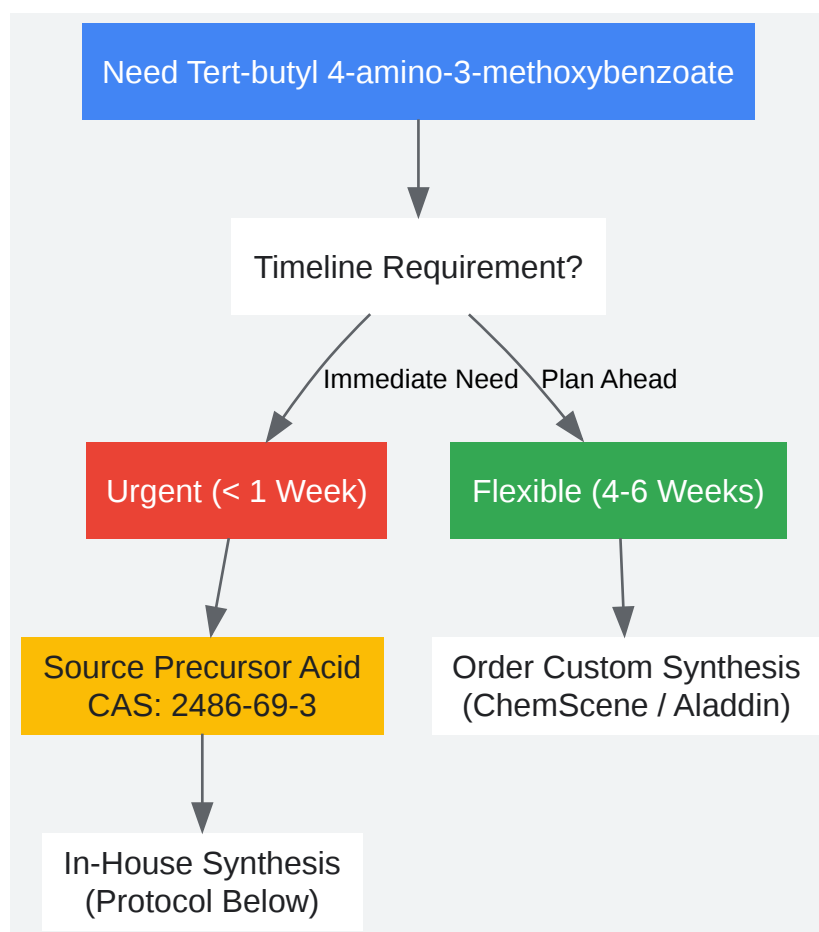
Expert Insight: A common failure mode in sourcing this compound is confusing it with its isomer, tert-butyl 3-amino-4-methoxybenzoate.

- Target: 4-amino-3-methoxy (Aniline at 4, Methoxy at 3). Derived from the vanillic acid scaffold.
- Isomer: 3-amino-4-methoxy (Aniline at 3, Methoxy at 4). Derived from the isovanillic acid scaffold.
- Verification: Always check the ¹H NMR coupling constants. The target (4-amino) typically shows distinct splitting patterns for the aromatic protons compared to the 3-amino isomer.

Part 2: Commercial Landscape Analysis

The supply chain for CAS 123330-92-7 is fragmented. High-purity (>98%) stock is rarely held in US/EU inventory.

Sourcing Decision Matrix



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Figure 1: Strategic decision tree for sourcing. Due to spotty inventory, in-house synthesis from the acid is often faster.

Validated Suppliers (As of Q1 2026)

- ChemScene: Often lists stock, but requires inquiry for bulk.
- Aladdin / Echemi: Good sources for the Asian market; lead times to US/EU can vary.

- Combi-Blocks: Excellent source for the precursor acid (CAS 2486-69-3), often in stock for overnight delivery.

Part 3: Synthetic Contingencies (Self-Validating Protocol)

If commercial stock is unavailable, you must synthesize it. The Challenge: Esterifying a carboxylic acid in the presence of a free aniline without N-alkylation or N-acylation. The Solution: Acid-catalyzed alkylation using isobutylene (or an equivalent source). The strong acid protonates the amine (

), rendering it non-nucleophilic and protecting it from side reactions during esterification.

Protocol: Pressure Tube Esterification

Scale: 10.0 g (59.8 mmol) input

Reagents

- Precursor: 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3) - 10.0 g^[1]
- Solvent: Dichloromethane (DCM) or 1,4-Dioxane - 100 mL
- Reagent: Isobutylene gas (condensed) OR tert-Butyl acetate (excess)
- Catalyst: Conc. Sulfuric Acid (H₂SO₄) - 1.5 mL

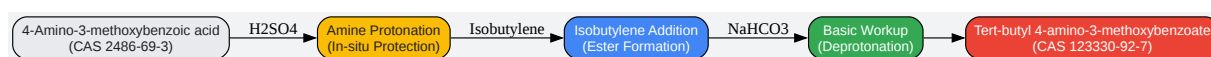
Step-by-Step Methodology

- Setup: Use a heavy-walled pressure tube or autoclave.
- Loading: Charge the vessel with 4-Amino-3-methoxybenzoic acid (10.0 g) and DCM (100 mL).
- Acidification: Cool to 0°C. Cautiously add conc. H₂SO₄ (1.5 mL) dropwise. Note: A precipitate of the amine sulfate salt may form. This is normal.
- Isobutylene Addition:

- Method A (Gas): Condense isobutylene (~30 mL) into the vessel at -78°C.
- Method B (Liquid Reagent): If gas is unavailable, use tert-butyl acetate (50 mL) and perchloric acid catalyst (specialized handling required). Method A is preferred for purity.
- Reaction: Seal the vessel securely. Allow to warm to room temperature and stir for 24–48 hours. The internal pressure will rise; ensure shielding is in place.
- Workup (Critical for Purity):
 - Cool the vessel to 0°C before venting.
 - Pour the reaction mixture into ice-cold saturated NaHCO₃ (300 mL). Caution: Vigorous bubbling.
 - Extract with DCM (3 x 100 mL).
 - Wash organics with Brine, dry over Na₂SO₄, and concentrate.[2]
- Purification: Flash chromatography (Hexanes/EtOAc 4:1).

Yield & Characterization

- Expected Yield: 75–85%
- Appearance: Off-white to pale yellow solid.



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Figure 2: Synthetic pathway utilizing in-situ protonation to protect the aniline moiety.

Part 4: Quality Control & Characterization

To validate the purchased or synthesized material, use the following specifications.

NMR Specifications (400 MHz, CDCl₃)

- δ 7.55 (dd, 1H): Aromatic proton (ortho to ester).
- δ 7.45 (d, 1H): Aromatic proton (ortho to methoxy/ester).
- δ 6.65 (d, 1H): Aromatic proton (ortho to amine).
- δ 4.20 (br s, 2H): Free amine (-NH₂). Note: If this signal is missing or shifted to ~8-9 ppm, you have the salt form.
- δ 3.89 (s, 3H): Methoxy group (-OCH₃).
- δ 1.58 (s, 9H): tert-Butyl group (-C(CH₃)₃). Diagnostic Peak.

HPLC Purity Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 min.
- Retention Time: The tert-butyl ester is significantly more lipophilic than the acid precursor. Expect a shift in RT of +3 to +4 minutes relative to the acid.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54356788, **Tert-butyl 4-amino-3-methoxybenzoate**. Retrieved from [[Link](#)]
- Wright, S. W., et al. (2009). Convenient Preparation of t-Butyl Esters via t-Butyl Ethers.

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Sources

- [1. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. stacks.cdc.gov \[stacks.cdc.gov\]](#)
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